1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxotetrahydrothiophen-3-yl)piperidine-3-carboxamide
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Overview
Description
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxotetrahydrothiophen-3-yl)piperidine-3-carboxamide is a complex organic compound that features multiple functional groups, including a pyrazole ring, a pyrimidine ring, a piperidine ring, and a thiophene ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxotetrahydrothiophen-3-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. Each step may involve the formation of one of the rings or the introduction of specific functional groups. Common synthetic routes might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine.
Formation of the pyrimidine ring: This can be synthesized via the Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea.
Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine or via the Mannich reaction.
Formation of the thiophene ring: This can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxotetrahydrothiophen-3-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at various positions, particularly at the sulfur atom in the thiophene ring.
Reduction: The compound can be reduced at the carbonyl group in the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxotetrahydrothiophen-3-yl)piperidine-3-carboxamide would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide: Lacks the thiophene ring.
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxotetrahydrothiophen-3-yl)piperidine-3-carboxylate: Has an ester group instead of an amide group.
Uniqueness
The presence of multiple functional groups and rings in 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-oxotetrahydrothiophen-3-yl)piperidine-3-carboxamide makes it unique compared to simpler analogs. This complexity might confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(2-oxothiolan-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2S/c1-12-8-13(2)25(23-12)17-9-16(20-11-21-17)24-6-3-4-14(10-24)18(26)22-15-5-7-28-19(15)27/h8-9,11,14-15H,3-7,10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJDATJQKOKSIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4CCSC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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